molecular formula C18H30O4 B10767500 trans-EKODE-(E)-Ib

trans-EKODE-(E)-Ib

Cat. No.: B10767500
M. Wt: 310.4 g/mol
InChI Key: RCMABBHQYMBYKV-GAEQQSHZSA-N
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Description

trans-Epoxyketooctadecenoic acid (E)-Ib: is a lipid peroxidation product derived from polyunsaturated fatty acids. It is an α,β-unsaturated epoxy ketone, which is a type of compound known for its reactivity and biological significance. These compounds are often studied for their roles in various biological processes, including signaling and oxidative stress responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Epoxyketooctadecenoic acid (E)-Ib involves the use of bifunctional sulfonium/phosphonium ylides. This method allows for the rapid construction of unsymmetric α,β-unsaturated epoxy ketones through sequential chemoselective reactions between sulfonium and phosphonium ylides and distinct aldehydes . The key steps include Wittig olefination and Johnson-Corey-Chaykovski epoxidation .

Industrial Production Methods: Industrial production of trans-Epoxyketooctadecenoic acid (E)-Ib is not widely reported, but the methods used in laboratory synthesis can be scaled up. The use of bifunctional ylides and chemoselective reactions provides a robust framework for industrial applications.

Chemical Reactions Analysis

Types of Reactions: trans-Epoxyketooctadecenoic acid (E)-Ib undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more reactive species.

    Reduction: Reduction reactions can convert the epoxy ketone to other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy or ketone sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the epoxy group under mild conditions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated products, depending on the reagents used .

Mechanism of Action

The mechanism of action of trans-Epoxyketooctadecenoic acid (E)-Ib involves its reactivity as an electrophile. It can form adducts with nucleophilic sites on proteins and other biomolecules, leading to covalent modifications. These modifications can alter the function of the target molecules and impact various cellular pathways . The compound’s reactivity is primarily due to its α,β-unsaturated epoxy ketone structure, which makes it highly reactive towards nucleophiles .

Comparison with Similar Compounds

  • 4-Hydroxynonenal (4-HNE)
  • Malondialdehyde (MDA)
  • trans, trans-2,4-Decadienal (tt-DDE)

Uniqueness: trans-Epoxyketooctadecenoic acid (E)-Ib is unique due to its specific structure and reactivity. Unlike other lipid peroxidation products, it contains both an epoxy and a ketone functional group, which contributes to its distinct chemical behavior and biological activity .

Properties

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

(E)-9-oxo-11-[(2S,3S)-3-pentyloxiran-2-yl]undec-10-enoic acid

InChI

InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21)/b14-13+/t16-,17-/m0/s1

InChI Key

RCMABBHQYMBYKV-GAEQQSHZSA-N

Isomeric SMILES

CCCCC[C@H]1[C@@H](O1)/C=C/C(=O)CCCCCCCC(=O)O

Canonical SMILES

CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O

Origin of Product

United States

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